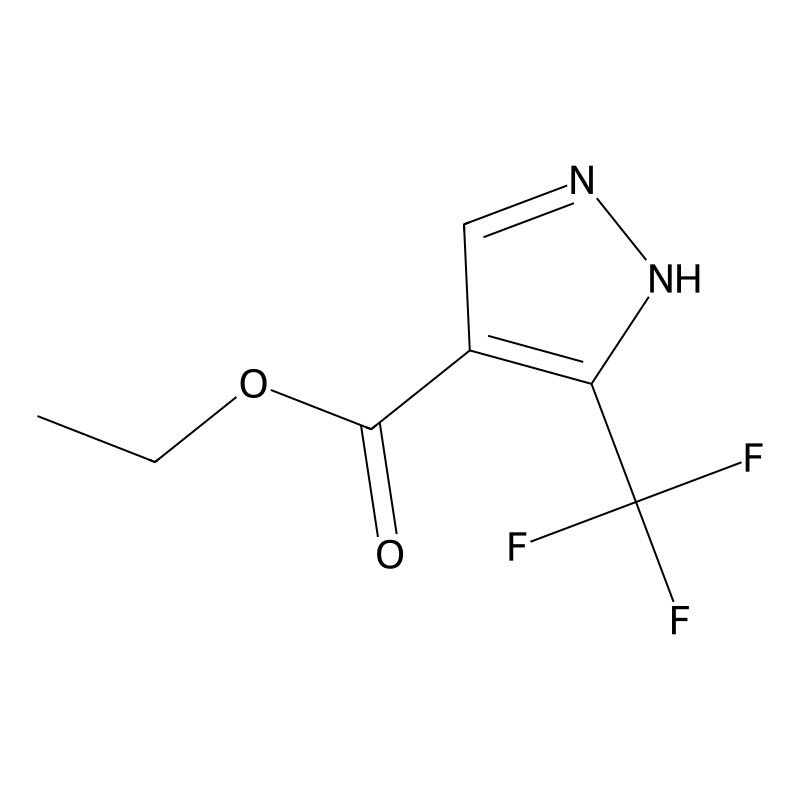

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its crystal structure . The research was conducted by Željko K. Jaćimović, Sladjana B. Novaković, Goran A. Bogdanović, Milica Kosović, Eugen Libowitzky and Gerald Giester .

- The crystal structure was determined using a Bruker Apex-II diffractometer, and the data was refined using various programs .

- The results showed that the compound has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .

- Trifluoromethylpyridines, which can be synthesized from compounds like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- These compounds are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Crystallography

Agrochemical and Pharmaceutical Industries

- This compound participates in the synthesis of disubstituted pyrimidines .

- The specific methods of application or experimental procedures are not detailed in the source, but typically involve chemical reactions under controlled conditions .

- The outcome of this application is the production of disubstituted pyrimidines, which are important compounds in medicinal chemistry .

- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate may be used in copper-catalyzed pyrazole N-arylation .

- This process involves the reaction of the compound with an aryl halide in the presence of a copper catalyst .

- The result is the formation of N-arylated pyrazoles, which are valuable structures in pharmaceuticals and agrochemicals .

- Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .

- These compounds are synthesized through chemical reactions involving Ethyl pyrazole-4-carboxylate .

- The resulting isoxazole derivatives are used as herbicides, indicating their importance in the agricultural industry .

Synthesis of Disubstituted Pyrimidines

Copper-Catalyzed Pyrazole N-Arylation

Synthesis of Isoxazole Derivatives

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group (-CF3) at the 3-position of the pyrazole ring significantly influences its chemical properties and biological activity. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is primarily known for its applications in medicinal chemistry and agrochemicals, where it serves as an important intermediate or active ingredient.

The chemical reactivity of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate can be attributed to its functional groups. It can undergo various reactions, including:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, affecting the stability and reactivity of the compound.

- Condensation Reactions: The compound can also participate in condensation reactions to form larger molecules or polymers.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate exhibits significant biological activity, particularly in the field of agrochemicals. It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. Furthermore, some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in pharmaceutical applications .

Several synthesis methods have been reported for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate:

- Cyclization of Hydrazones: This method involves the reaction of hydrazones with trifluoroacetic anhydride followed by esterification.

- Refluxing with Trifluoroacetic Acid: Pyrazole derivatives can be synthesized by refluxing appropriate precursors with trifluoroacetic acid.

- Direct Fluorination: The introduction of the trifluoromethyl group can be achieved through direct fluorination methods using fluorinating agents.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity based on the chosen approach.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has several applications:

- Agrochemicals: Used as an active ingredient in herbicides and fungicides.

- Medicinal Chemistry: Investigated as a potential lead compound for developing new pharmaceuticals targeting various diseases.

- Chemical Intermediates: Serves as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with biological systems indicate that it may interact with specific enzymes and proteins involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems . Further research into its mechanism of action could unveil additional therapeutic applications.

Several compounds share structural similarities with ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-pyrazolecarboxylate | C6H6N2O2 | Lacks trifluoromethyl group |

| Methyl 5-(trifluoromethyl)pyrazole-4-carboxylate | C7H7F3N2O2 | Different position of trifluoromethyl group |

| Propyl 1H-pyrazole-4-carboxylic acid | C6H8N2O2 | Contains a carboxylic acid instead of an ester |

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is unique due to its specific trifluoromethyl substitution and its applications in both agrochemicals and medicinal chemistry, distinguishing it from other pyrazole derivatives.

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was first reported in the late 1990s as part of efforts to develop fluorinated analogs of pyrazole-based NSAIDs. Early routes employed Knorr-type cyclocondensation reactions between trifluoromethyl-substituted hydrazines and β-keto esters, though yields rarely exceeded 40% due to competing decomposition pathways. A breakthrough came in 2015 with the development of silver-catalyzed [3+2] cycloadditions between trifluorodiazoethane and electron-deficient alkynes, enabling regioselective access to the target compound with 78% yield.

Key milestones in its development include:

- 2002: First X-ray crystallographic confirmation of its tautomeric preference for the 1H-3-trifluoromethyl isomer

- 2015: Introduction of continuous-flow synthesis methods achieving 92% purity at kilogram scale

- 2022: FDA approval of celecoxib analogs derived from this intermediate showing enhanced COX-2 selectivity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant